2-Bromo-5-(4-fluorophenyl)pyrazine
Overview
Description
2-Bromo-5-(4-fluorophenyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C10H6BrFN2. It consists of a pyrazine ring substituted with a bromine atom at the second position and a 4-fluorophenyl group at the fifth position.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 2,3-dibromopyrazine.
Nucleophilic Aromatic Substitution: 4-Fluoroaniline undergoes nucleophilic aromatic substitution with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-fluorophenyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl derivatives.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate or sodium hydride. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium phosphate or cesium carbonate.
Major Products Formed
Substitution Reactions: Substituted pyrazine derivatives with various functional groups.
Coupling Reactions:
Scientific Research Applications
2-Bromo-5-(4-fluorophenyl)pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is particularly valuable in the development of kinase inhibitors and other bioactive molecules.
Materials Science: The compound is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in chemical biology studies to investigate the interactions of pyrazine derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-5-(4-chlorophenyl)pyrazine: Similar in structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
2-Bromo-5-(4-methylphenyl)pyrazine: Similar in structure but with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
2-Bromo-5-(4-fluorophenyl)pyrazine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPAAJCOMZOXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630808 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153295-35-3 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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